Mersyndol
Description
Structure
2D Structure
Properties
CAS No. |
100216-57-7 |
|---|---|
Molecular Formula |
C47H61N4O14P |
Molecular Weight |
937 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C18H21NO3.C17H22N2O.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
InChI Key |
UIEXGALYZIJPJA-IDOSJLLWSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Synonyms |
mersyndol |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Mersyndol S Constituent Compounds
Paracetamol (Acetaminophen): Central Mechanisms of Analgesia and Antipyresis
Paracetamol, also known as acetaminophen (B1664979), is a widely used analgesic and antipyretic agent. Despite its extensive use, its precise mechanism of action remains a subject of ongoing research, though central nervous system (CNS) effects are considered predominant tandfonline.compainphysicianjournal.com.
Paracetamol is generally considered a weak inhibitor of prostaglandin (B15479496) (PG) synthesis in in vitro broken cell systems nih.govcaldic.comoup.com. However, its in vivo effects, particularly its analgesic and antipyretic actions, are similar to those of selective cyclooxygenase-2 (COX-2) inhibitors nih.govcaldic.comoup.com. Paracetamol decreases PG concentrations in vivo, specifically inhibiting CNS prostaglandin E2 (PGE2) synthesis, but not peripheral prostaglandin synthesis caldic.comtandfonline.com. This centrally mediated action is supported by paracetamol's ability to readily cross the blood-brain barrier tandfonline.com.
One proposed explanation for its activity is a peroxide-dependent inhibition of COX enzymes caldic.comoup.comoup.com. Cyclooxygenase, also known as prostaglandin H2 synthetase (PGHS), possesses two active sites: the COX site and the peroxidase (POX) site oup.com. The enzymatic activity of COX depends on its oxidized form, and paracetamol is suggested to indirectly interfere with this by acting as a reducing co-substrate at the POX site oup.com. In intact cells, paracetamol potently inhibits PG synthesis when arachidonic acid levels are low, thereby blocking the physiological regeneration of POX caldic.comoup.com. This peroxide-dependent inhibition explains paracetamol's differential activity, being more potent in the brain where peroxide concentrations are lower compared to peripheral sites of inflammation caldic.comoup.comoup.com.
The concept of a central cyclooxygenase-3 (COX-3), a splice variant of COX-1, was also suggested as a primary target for paracetamol caldic.comnih.govphysiology.orgresearchgate.net. COX-3 was identified in canine brain tissues and was shown to be selectively inhibited by paracetamol in vitro tandfonline.comnih.gov. However, genomic and kinetic analyses indicate that this selective interaction is unlikely to be clinically relevant in humans, and some studies suggest paracetamol acts against COX-2 rather than COX-1 or COX-3 in cerebral endothelial cells nih.govphysiology.orgresearchgate.net.
A significant mechanism contributing to paracetamol's analgesic effect involves the modulation of the endocannabinoid system, primarily through its active metabolite, N-arachidonoylphenolamine (AM404) tandfonline.compainphysicianjournal.compnas.orgwikipedia.orgnih.govresearchgate.net. Paracetamol is metabolized in the liver into 4-aminophenol (B1666318), which is then conjugated with arachidonic acid in the brain and spinal cord to form AM404 pnas.orgnih.gov.
AM404 has multiple actions within the endocannabinoid system:
Inhibition of Anandamide (B1667382) Reuptake: AM404 inhibits the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft, thereby increasing its concentration and activity tandfonline.comnih.govresearchgate.net. Anandamide plays a crucial role in pain signaling modulation tandfonline.comresearchgate.net.
Activation of TRPV1 Channels: AM404 also activates the transient receptor potential vanilloid-1 (TRPV1) channel, which is involved in modulating pain signals tandfonline.comnih.govmdpi.com.
Weak CB1 Agonism: AM404 has been shown to act as a weak agonist at cannabinoid CB1 receptors nih.govmdpi.com. Activation of CB1 receptors, particularly supraspinally, is believed to reinforce the activity of descending serotonergic inhibitory pathways, contributing to analgesia nih.govresearchgate.net.
These actions of AM404 are considered key mediators of paracetamol's antinociceptive activity nih.gov.
Paracetamol's analgesic effect is also significantly linked to its interactions with the serotonergic and nitrergic systems in the CNS painphysicianjournal.comturkjps.org.
Serotonergic System: Paracetamol activates descending inhibitory serotonergic pathways, which originate from the brain stem and terminate in the spinal cord dorsal horn, modulating nociceptive signals tandfonline.compainphysicianjournal.com. Studies have shown that selective blockade of certain serotonergic receptors can abolish paracetamol's analgesic actions tandfonline.com. Serotonergic receptors implicated in these investigations include 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT7 tandfonline.comturkjps.orgoup.comcaldic.com. While paracetamol itself does not directly bind to serotonergic receptor types or subtypes, its interaction with the descending inhibitory serotonergic system is considered indirect tandfonline.compainphysicianjournal.comturkjps.org. It has been observed that paracetamol administration can increase serotonin (B10506) levels in the brain cortex and pons turkjps.orgoup.com.
Nitrergic System: The nitric oxide (NO) system is another pathway proposed to be involved in paracetamol's analgesic effects painphysicianjournal.commdpi.com. Paracetamol may interfere with nociception associated with spinal N-methyl-D-aspartate (NMDA) receptor activation, potentially involving an inhibitory action on spinal NO mechanisms painphysicianjournal.com.
Codeine Phosphate (B84403) Hemihydrate: Opioid Receptor Agonism and Prodrug Biotransformation
Codeine phosphate hemihydrate is an opioid analgesic that exerts its effects primarily through its biotransformation into morphine wikipedia.orgcpicpgx.orggeneesmiddeleninformatiebank.nl.
Codeine is a phenanthrene (B1679779) derivative and an opioid agonist mims.com. It acts on the central nervous system to produce an analgesic effect wikipedia.org. Codeine itself has a relatively weak affinity for the mu-opioid receptor (MOR), which is the primary target for opioid analgesics and is distributed throughout the CNS wikipedia.orgcpicpgx.orggeneesmiddeleninformatiebank.nlmims.comdrugbank.comnih.gov. Its analgesic properties are largely attributed to its conversion to morphine, which is significantly more potent (approximately ten times) against the MOR compared to codeine wikipedia.orgcpicpgx.orghug.ch.
Binding of opioid agonists like morphine to MORs, which are G protein-coupled receptors (GPCRs), initiates a series of intracellular events wikipedia.orgnih.govresed.es. This activation leads to:
Decreased Intracellular cAMP: MOR activation typically results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels drugbank.comnih.gov.
Hyperpolarization of Neurons: Opioid binding to MORs induces hyperpolarization of the neuron, leading to reduced neuronal excitability wikipedia.orgnih.govcancer.gov. This hyperpolarization is often mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the blocking of N-type voltage-gated calcium channels cancer.govmdpi.com.
Inhibition of Nociceptive Neurotransmitter Release: The hyperpolarization and other downstream signaling events inhibit the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine (B1216132), and noradrenaline from presynaptic terminals wikipedia.orgnih.govcancer.gov. This reduction in neurotransmitter release contributes to the analgesic effect and increased pain tolerance wikipedia.org.
Codeine also shows some affinity for delta and kappa opioid receptors, but its primary action is at the mu receptor nih.gov.
Codeine functions as a prodrug, with its analgesic activity largely dependent on its metabolic conversion to morphine wikipedia.orgcpicpgx.orghug.chnih.gov. This critical biotransformation occurs primarily in the liver via the cytochrome P450 2D6 (CYP2D6) enzyme wikipedia.orgcpicpgx.orggeneesmiddeleninformatiebank.nlnih.govnih.govacs.org.
The specific metabolic pathway is O-demethylation, where CYP2D6 removes a methyl group from codeine to yield morphine wikipedia.orgcpicpgx.orgnih.govnih.govacs.org. While this pathway is essential for codeine's opioid activity, it represents a minor route of metabolism for codeine in extensive metabolizers, accounting for only approximately 5–10% of codeine clearance cpicpgx.orgnih.govacs.org. A significant portion (around 80%) of an administered codeine dose is converted to inactive metabolites, primarily codeine-6-glucuronide (B1240514), via UDP-glucuronosyltransferase (UGT) 2B7, and norcodeine via CYP3A4 wikipedia.orgcpicpgx.orgmims.comnih.gov. However, the morphine produced through CYP2D6 is the primary active metabolite responsible for codeine's potent analgesic effects due to morphine's much stronger affinity for the MOR wikipedia.orgcpicpgx.orghug.ch.
The efficiency of this conversion is subject to genetic polymorphisms in the CYP2D6 gene, leading to varying metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly impact the analgesic efficacy and safety profile of codeine cpicpgx.orghug.chnih.govacs.org. For instance, individuals who are poor metabolizers due to inactive copies of CYP2D6 have lower levels of morphine and may experience inadequate pain relief from codeine cpicpgx.orghug.chnih.gov.
Table 1: Key Metabolic Pathways of Codeine
| Pathway | Enzyme Involved | Product | Contribution to Analgesia | Relative Proportion (Approx.) |
| O-Demethylation | CYP2D6 | Morphine | Primary active metabolite | 5-10% cpicpgx.orgnih.govacs.org |
| Glucuronidation | UGT2B7, UGT2B4 | Codeine-6-glucuronide | Variable (active) | Major (approx. 80%) cpicpgx.orgmims.com |
| N-Demethylation | CYP3A4 | Norcodeine | Inactive | Minor wikipedia.orgcpicpgx.org |
Glucuronidation of Codeine and Morphine to Active and Inactive Conjugates
Codeine and its primary active metabolite, morphine, undergo significant glucuronidation in the liver, a Phase II metabolic process primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT2B4 wikipedia.orgnih.govmims.comwikipathways.org. This process converts the parent compounds and their metabolites into more polar, water-soluble conjugates, facilitating their excretion.
Codeine Glucuronidation: A substantial portion of codeine, approximately 50-70% of an administered dose, is converted to codeine-6-glucuronide (C6G) by UGT2B7 wikipathways.orgpharmgkb.orgdrugbank.com. C6G is an active metabolite that contributes to the analgesic effects of codeine, potentially accounting for as much as 60% of its pain-relieving properties wikipedia.org. C6G exhibits an affinity for the μ-opioid receptor similar to that of codeine itself wikipathways.orgpharmgkb.org.
Morphine Glucuronidation: Morphine, formed from codeine via O-demethylation, is further metabolized into two main glucuronide conjugates: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) viamedica.plfrontiersin.org. UGT2B7 is the principal enzyme responsible for the formation of both M3G and M6G in the liver nih.govpharmgkb.orgfrontiersin.org.
Morphine-3-glucuronide (M3G): This is the more abundant metabolite, with approximately 60% of morphine being converted to M3G frontiersin.org. M3G is generally considered to be pharmacologically inactive as an opioid agonist and does not bind to opioid receptors viamedica.plfrontiersin.orgwikipedia.orgtaylorandfrancis.com. However, it has been implicated in pronociceptive (pain-enhancing) effects and may contribute to neurogenic inflammation in the central nervous system by activating Toll-like 4 receptors, potentially counteracting the analgesic effects of morphine and M6G viamedica.plfrontiersin.org.
Morphine-6-glucuronide (M6G): M6G is a potent active metabolite of morphine, formed from approximately 5-10% of morphine wikipathways.orgfrontiersin.org. It possesses significant analgesic effects, with some studies suggesting its potency is roughly half that of morphine when administered systemically, but it can be considerably more potent (e.g., 100 times) when administered intracerebrally in rats viamedica.plwikipedia.org. M6G binds to μ-opioid receptors with high affinity and is believed to be responsible for a substantial portion (estimated 91-97%) of morphine's analgesic effect viamedica.pltaylorandfrancis.com.
The table below summarizes the key glucuronide metabolites of codeine and morphine:
| Compound | Enzyme(s) Involved | Activity | Role in Analgesia |
| Codeine-6-glucuronide (C6G) | UGT2B7, UGT2B4 | Active | Contributes significantly (up to 60%) to codeine's analgesic effect wikipedia.org |
| Morphine-3-glucuronide (M3G) | UGT2B7, UGT1A1 | Inactive | May have pronociceptive effects viamedica.plfrontiersin.org |
| Morphine-6-glucuronide (M6G) | UGT2B7, UGT1A1, UGT1A8 | Active | Potent analgesic, responsible for a large percentage of morphine's analgesic effect viamedica.pltaylorandfrancis.comwikipedia.org |
N-Demethylation Pathways Yielding Norcodeine
Codeine undergoes N-demethylation, a metabolic pathway that results in the formation of norcodeine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with approximately 10-15% of codeine being converted to norcodeine via this route wikipedia.orgmims.comwikipathways.orgpharmgkb.orgdrugbank.compsu.edu.
Doxylamine (B195884) Succinate (B1194679): Antihistaminic and Central Depressant Modalities
Doxylamine succinate is a first-generation antihistamine with prominent central nervous system (CNS) effects. Its pharmacological actions are primarily mediated through its interaction with histamine (B1213489) H1 receptors and muscarinic acetylcholine receptors wikipedia.orgebi.ac.ukncats.iodrugbank.com.
Histamine H1 Receptor Inverse Agonism and its Central Nervous System Implications
Doxylamine acts as an inverse agonist at the histamine H1 receptor wikipedia.orgebi.ac.ukdrugbank.comselleckchem.comselleck.co.jp. Histamine H1 receptors are G protein-coupled receptors that, when activated by histamine, play a crucial role in promoting wakefulness, alertness, and other CNS functions wikipedia.orgebi.ac.uk. As an inverse agonist, doxylamine not only blocks the binding of histamine but also actively suppresses the constitutive activity of the H1 receptor, shifting the equilibrium towards an inactive state wikipedia.orgselleckchem.comselleck.co.jp.
Because doxylamine, as a first-generation antihistamine, readily crosses the blood-brain barrier, its inverse agonism at central H1 receptors leads to significant CNS implications wikipedia.orgebi.ac.uk. This action is responsible for its well-known sedative and hypnotic effects, contributing to its use as a sleep aid wikipedia.orgebi.ac.ukncats.iodrugbank.commims.com. The disruption of histaminergic neurotransmission in brain regions involved in arousal results in a generalized central depressant effect wikipedia.orgebi.ac.uk.
Modulation of Cholinergic Neurotransmission
Beyond its antihistaminic properties, doxylamine also possesses significant anticholinergic activity wikipedia.orgebi.ac.ukncats.iodrugbank.commims.comnih.gov. It acts as an antagonist of muscarinic acetylcholine receptors, specifically affecting M1 through M5 subtypes wikipedia.orgebi.ac.uk.
Cholinergic neurotransmission, mediated by acetylcholine, is involved in various CNS functions, including memory, learning, and arousal. By modulating cholinergic neurotransmission through muscarinic receptor antagonism, doxylamine contributes to its central depressant effects wikipedia.orgebi.ac.uk. This anticholinergic action can further enhance sedation and may contribute to other CNS-related effects wikipedia.orgebi.ac.uknih.gov.
Advanced Pharmacokinetic and Pharmacodynamic Investigations of Mersyndol S Component Interactions
Investigational Models of Synergistic Analgesia and Central Nervous System Effects
Investigational models exploring Mersyndol's components highlight their contributions to synergistic analgesia and central nervous system (CNS) effects. Codeine, a weak opioid analgesic, exerts its primary effect through its partial metabolic conversion to morphine, which acts on μ-opioid receptors in the central nervous system. medicines.org.uktga.gov.audrugbank.comwikipedia.org While codeine itself has low affinity for these receptors, its analgesic effect is largely attributed to morphine and possibly codeine-6-glucuronide (B1240514). drugbank.comwikipedia.org Paracetamol, a non-opioid analgesic, is thought to produce analgesia through central inhibition of prostaglandin (B15479496) synthesis, although its exact mechanism is not fully understood. tga.gov.auservice.gov.uk
Caffeine (B1668208), a mild CNS stimulant, is generally not considered an analgesic on its own but acts as an analgesic adjuvant, enhancing the effect of other analgesics like paracetamol. oup.com Studies suggest that caffeine may potentiate paracetamol-induced analgesia, possibly by inhibiting prostaglandin E2 synthesis in microglial cells and showing synergistic activity in this system. oup.com The addition of caffeine to paracetamol and codeine combinations has been investigated, with some evidence suggesting superior efficacy over placebo in various pain states. oup.comnih.govnih.gov
Doxylamine (B195884) succinate (B1194679), an antihistamine of the ethanolamine (B43304) class, contributes significant sedative and anticholinergic effects. medsafe.govt.nzdrugbank.com Its sedative properties are beneficial in reducing restlessness and anxiety, which can exacerbate pain, and it also possesses antinauseant and antiemetic activity. sanofi.com The CNS depressant effects of doxylamine can be additive when administered with other CNS depressants, including opioid analgesics like codeine. medsafe.govt.nzjournals.co.zamedscape.com This interaction can lead to increased sedation. medsafe.govt.nzmedscape.com
Investigational models, such as meta-analyses of randomized controlled trials, have been used to assess the efficacy of paracetamol in combination with codeine and caffeine in surgical pain. nih.gov These studies evaluate outcomes like total pain relief (TOTPAR) and pain intensity difference (SPID) to quantify synergistic effects. nih.gov
Enzyme Kinetics and Metabolic Pathway Interferences
The multi-component nature of this compound necessitates a detailed understanding of how its constituents interact at the level of enzyme kinetics and metabolic pathways, particularly concerning cytochrome P450 (CYP) isoenzymes and glucuronosyltransferase (UGT) activity.
Competitive Inhibition and Inductive Effects on Cytochrome P450 Isoenzymes
The metabolism of this compound's components involves several CYP450 isoenzymes, leading to potential competitive inhibition or inductive effects that can alter drug plasma concentrations and therapeutic outcomes.
Codeine: Codeine is primarily metabolized in the liver by O- and N-demethylation via the cytochrome P450 system. tga.gov.au Crucially, the O-demethylation of codeine to its active metabolite, morphine, is catalyzed by the highly polymorphic CYP2D6 isoenzyme. medicines.org.uktga.gov.auwikipedia.orgsanofi.comhpra.iesahpra.org.za Genetic polymorphism in CYP2D6 can result in ultra-rapid, extensive, or poor metabolizer phenotypes, directly impacting codeine's efficacy and toxicity. medicines.org.uksanofi.comsahpra.org.za Medicines that inhibit CYP2D6 activity (e.g., quinidine, fluoxetine, paroxetine, bupropion) can reduce the analgesic effect of codeine by preventing its conversion to morphine. sanofi.commedscape.comhpra.ie Conversely, CYP3A4 also metabolizes codeine to norcodeine. wikipedia.orggeneesmiddeleninformatiebank.nl Inducers of CYP3A4 (e.g., rifampin) may reduce codeine's analgesic effect. sanofi.commedscape.comhpra.ie
Paracetamol: Paracetamol is primarily metabolized in the liver by glucuronidation and sulfation. tga.gov.auwikipedia.orgunil.choup.com A minor metabolic pathway (5–15%) involves oxidation by cytochrome P450 enzymes, mainly CYP2E1, forming the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgunil.choup.com At therapeutic doses, NAPQI is detoxified by conjugation with glutathione. wikipedia.orgoup.com CYP2E1 is a substrate for paracetamol. nih.gov
Caffeine: Caffeine is almost completely metabolized, with the main route (70-80%) being N-3 demethylation to paraxanthine, catalyzed by CYP1A2 in the liver. europa.eupharmgkb.orgdrugbank.com Other primary metabolites include theophylline (B1681296) and theobromine. europa.eu A smaller proportion is metabolized by CYP3A4, xanthine (B1682287) oxidase, and N-acetyltransferase 2. europa.eu Caffeine is a substrate for CYP1A2 and CYP3A4. nih.gov Smoking can increase caffeine clearance due to its action on CYP1A2. pharmgkb.org
Doxylamine: Doxylamine is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9. wikipedia.org Its main metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide. wikipedia.org
Given these metabolic pathways, potential interactions include:
Codeine and Doxylamine: Both codeine and doxylamine are metabolized by CYP2D6. sanofi.comsahpra.org.zawikipedia.org This overlap suggests a potential for competitive inhibition if both are present at sufficient concentrations, which could theoretically impact the conversion of codeine to morphine or alter doxylamine's metabolism.
| Component | Primary CYP450 Isoenzymes | Known Inhibitory/Inductive Effects (on other drugs) |
|---|---|---|
| Paracetamol | CYP2E1 (minor pathway) wikipedia.orgunil.choup.com | None specified as significant inhibitors/inducers of other drugs' CYP metabolism. |
| Codeine | CYP2D6 (O-demethylation to morphine) medicines.org.uktga.gov.auwikipedia.orgsanofi.comhpra.iesahpra.org.za, CYP3A4 (N-demethylation to norcodeine) wikipedia.orggeneesmiddeleninformatiebank.nl | Inhibited by CYP2D6 inhibitors (e.g., quinidine, fluoxetine, paroxetine, bupropion) sanofi.commedscape.comhpra.ie. Reduced effect with CYP3A4 inducers (e.g., rifampin) sanofi.commedscape.comhpra.ie. |
| Doxylamine | CYP2D6, CYP1A2, CYP2C9 wikipedia.org | No specific strong inhibitory/inductive effects on other drugs' CYP metabolism mentioned. |
| Caffeine | CYP1A2 (major) europa.eupharmgkb.orgdrugbank.com, CYP3A4 (minor) europa.eu | CYP1A2 activity can be increased by smoking pharmgkb.org. Inhibited by CYP1A2 inhibitors (e.g., cimetidine, ciprofloxacin, fluvoxamine) nih.gov. |
Impact on Glucuronosyltransferase Activity
Glucuronidation is a major metabolic pathway for several components of this compound.
Paracetamol: Paracetamol is extensively metabolized in the liver, predominantly by conjugation with glucuronic acid (50-70% by UGT1A1 and UGT1A6) and sulfuric acid (25-35%). tga.gov.auwikipedia.orgunil.choup.com This pathway is saturable, particularly at higher doses. service.gov.uk
Codeine: Codeine and its metabolites are excreted almost entirely by the kidney, mainly as conjugates with glucuronic acid. medicines.org.uktga.gov.auwikipedia.orggeneesmiddeleninformatiebank.nlmedsafe.govt.nz Codeine is mainly metabolized by glucuronidation to codeine-6-glucuronide. sanofi.com Morphine and norcodeine, metabolites of codeine, are also transformed into glucuronide conjugates. sanofi.comsahpra.org.za
The extensive reliance of both paracetamol and codeine on glucuronidation pathways suggests a potential for competitive glucuronidation, especially if UGT enzymes become saturated. While specific data on competitive inhibition of UGTs by these particular drug combinations are not extensively detailed in the provided search results, the shared metabolic pathway indicates a theoretical basis for such an interaction, potentially altering the clearance rates of one or both compounds.
Ligand-Receptor Binding Interactions and Allosteric Modulation within a Multi-Component System
The components of this compound exert their pharmacodynamic effects through distinct ligand-receptor binding interactions, which can lead to complex allosteric modulation within a multi-component system.
Codeine: Codeine is a prodrug whose analgesic effect is primarily mediated by its active metabolite, morphine. medicines.org.uktga.gov.audrugbank.comwikipedia.org Morphine acts as an agonist at μ-opioid receptors (MORs) distributed throughout the central nervous system. drugbank.comwikipedia.org Binding to MORs activates G-proteins (Gαi), leading to a decrease in intracellular cAMP and Ca²⁺ levels, hyperpolarization of nociceptive neurons, and inhibition of pain signal transmission. drugbank.comwikipedia.org
Doxylamine: Doxylamine, as an antihistamine, acts by competitively inhibiting histamine (B1213489) at H1 receptors. drugbank.comgenome.jp It also possesses significant anticholinergic effects, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. medsafe.govt.nzdrugbank.com These anticholinergic properties contribute to its sedative and antimuscarinic actions. medsafe.govt.nzdrugbank.com
Caffeine: Caffeine's primary mechanism for stimulatory activity involves blocking adenosine (B11128) receptors (ADORA1 and ADORA2A). pharmgkb.orgdrugbank.comnih.gov By antagonizing adenosine, which typically promotes sleep and modulates energy transfer, caffeine increases alertness and reduces sleepiness. drugbank.comnih.govnews-medical.net
Paracetamol: The precise mechanism of paracetamol's analgesic action is not fully understood, but it is thought to involve central inhibition of prostaglandin synthesis. tga.gov.auservice.gov.uk Unlike NSAIDs, it is generally not regarded as a direct inhibitor of prostaglandin synthesis in peripheral tissues. oup.com
Theoretical Frameworks for Predicting Drug-Drug Interactions Based on Component Pharmacokinetics and Pharmacodynamics
Theoretical frameworks for predicting drug-drug interactions (DDIs) in multi-component systems like this compound are essential for understanding and mitigating potential risks and optimizing therapeutic outcomes. DDIs can reduce therapeutic efficacy or enhance toxicity and are a major concern in drug development and clinical practice. rsc.orgbohrium.com These interactions can involve alterations in either drug pharmacokinetics (absorption, distribution, metabolism, excretion) or pharmacodynamics (effects at the site of action), or both. rsc.orgbohrium.comoup.com
Computational models and in silico pharmacology are increasingly employed to predict DDIs, integrating diverse data such as molecular structures and PK/PD parameters. mdpi.com These approaches can be broadly categorized into:
Similarity-based methods: These methods predict interactions based on the structural or pharmacological similarity of drugs to known interacting pairs. mdpi.com
Network-based methods: These frameworks analyze drug-drug interaction networks, where nodes represent drugs and edges represent interactions, to infer new potential interactions. mdpi.com
Machine learning (ML) methods: Advanced ML techniques, including deep learning algorithms, are used to merge drug-related data and predict DDIs with improved accuracy. bohrium.commdpi.comnih.gov Some frameworks, like MSKG-DDI, incorporate drug chemical structure graphs and drug knowledge graphs to capture multimodal characteristics of drugs, exploring the complementarity between these representations. nih.gov
For multi-component drugs like this compound, theoretical frameworks must account for the complex interplay of multiple active pharmaceutical ingredients. This involves predicting not only binary interactions but also higher-order interactions that may arise from the simultaneous presence of three or four components. Factors such as competitive metabolism via shared enzyme pathways (e.g., CYP450 isoenzymes, UGTs) and combined effects on various receptor systems (e.g., opioid, histamine, adenosine, muscarinic) are critical considerations. drugbank.comnih.govrsc.org
Future developments in DDI prediction aim to collect more positive samples of known interactions, assess DDI severity, and study multi-drug interactions, as patients often take more than two drugs. bohrium.com Integrating text information about drugs can also help reveal the underlying mechanisms of interactions. bohrium.com A holistic understanding of the pharmaceutical and pharmacological profiles, as well as the underlying absorption and disposition determinants of each component, is valuable in ensuring the safe and effective use of such combination drugs. rsc.org
Genetic Determinants of Codeine Metabolism and Pharmacological Response
Pharmacogenomics of CYP2D6: Genotype-Phenotype Correlations in Opioid Metabolism
The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, including single nucleotide polymorphisms (SNPs), small insertions/deletions, and larger structural variations such as gene duplications, deletions, and hybridizations. mdpi.comcpicpgx.orgsums.ac.ir These genetic variations lead to significant inter-individual differences in CYP2D6 enzymatic activity, categorizing individuals into distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit little to no enzyme activity. This results in significantly reduced or absent conversion of codeine to morphine, leading to an insufficient analgesic effect from codeine. The prevalence of PMs varies across populations, estimated to be between 1.5% and 5.7% in some multi-ethnic US populations and 5% to 10% in Caucasians. mdpi.comnih.govnih.govpharmgkb.orgdovepress.com
Intermediate Metabolizers (IMs): These individuals possess reduced CYP2D6 enzyme activity, often due to carrying one reduced-function allele or a combination of one functional and one non-functional allele. They may experience a diminished conversion of codeine to morphine compared to normal metabolizers. nih.govsums.ac.ir
Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Individuals classified as NMs have at least one fully functional CYP2D6 allele, leading to normal enzyme activity and efficient conversion of codeine to morphine. sums.ac.irpharmgkb.org
The Clinical Pharmacogenetics Implementation Consortium (CPIC) and other pharmacogenomics societies have developed guidelines that provide therapeutic recommendations for codeine based on an individual's predicted CYP2D6 metabolizer phenotype, highlighting the clinical significance of these genotype-phenotype correlations. mdpi.comnih.govcpicpgx.orgnih.gov
Table 1: CYP2D6 Metabolizer Phenotypes and Codeine Response
| Phenotype | CYP2D6 Activity Level | Codeine Metabolism to Morphine | Analgesic Effect (Codeine) |
| Poor Metabolizer (PM) | Little to none | Significantly reduced/absent | Insufficient |
| Intermediate Metabolizer (IM) | Reduced | Diminished | Potentially reduced |
| Normal Metabolizer (NM) | Normal | Efficient | Expected |
| Ultra-rapid Metabolizer (UM) | Increased | Rapid and extensive | Potentially excessive |
Note: In an interactive format, clicking on a phenotype would provide more detailed information on its genetic basis and clinical implications.
Functional Consequences of Single Nucleotide Polymorphisms (SNPs) on Enzyme Activity
The diverse CYP2D6 allelic variants, including specific SNPs, are responsible for the wide range of observed enzyme activities. Over 80 distinct allelic variants have been identified, such as *1, *2, *3, *4, *5, *6, *10, and *17. spandidos-publications.com
Null Function Alleles: Certain alleles, such as CYP2D63, *4, *5, and *6, are considered null alleles because they result in a complete lack of functional enzyme activity. nih.govsums.ac.ir For instance, CYP2D64 is a common non-functional allele in Caucasian populations. nih.gov
Reduced Function Alleles: Alleles like CYP2D610, *17, and *41 lead to diminished enzyme activity. mdpi.comsums.ac.irpharmgkb.orgoup.com The CYP2D62 allele (rs16947), previously thought to convey normal activity, has been shown to affect exon 6 splicing, thereby decreasing CYP2D6 expression by at least two-fold. oup.com
Increased Function Alleles: Gene duplications, denoted as 'xN' (e.g., CYP2D61xN, CYP2D62xN), result in multiple copies of the CYP2D6 gene, leading to increased enzyme production and ultra-rapid metabolism. mdpi.comsums.ac.irpharmgkb.org
The precise combination of these allelic variants (haplotypes) ultimately dictates an individual's CYP2D6 enzyme activity and, consequently, their capacity to metabolize codeine. mdpi.comoup.com
Methodological Approaches for CYP2D6 Genotyping and Phenotyping in Preclinical and Basic Research
Accurately determining CYP2D6 metabolizer status is crucial for research into codeine's pharmacological response. Both genotyping (assessing genetic variations) and phenotyping (measuring actual enzyme activity) methodologies are employed.
Genotyping Approaches: Genotyping involves identifying specific genetic variations within the CYP2D6 gene. Due to the gene's complex genomic structure, which includes numerous SNPs, insertions, deletions, and copy number variations (CNVs), a variety of techniques are utilized:
TaqMan CNV and SNV assays: These are widely used for detecting specific SNPs and copy number variations. ulb.ac.beresearchgate.net
xTAGv3 Luminex CYP2D6: This multiplex platform allows for the simultaneous detection of multiple CYP2D6 alleles. ulb.ac.beresearchgate.net
PharmacoScan and Ion AmpliSeq Pharmacogenomics Panel: These are comprehensive panels designed for pharmacogenomic analysis, including CYP2D6. ulb.ac.beresearchgate.net
Long-range Polymerase Chain Reaction (L-PCR) with Sanger Sequencing: This method is particularly useful for amplifying the entire CYP2D6 gene, enabling the detection of whole-gene deletions, multiple gene copies, and complex hybrid configurations that are challenging to resolve with other methods. mdpi.comulb.ac.beresearchgate.net
Novel Algorithms and Machine Learning: Researchers are developing advanced algorithms to interpret complex CYP2D6 sequencing data, including structural variants, and to characterize the functional impact of novel variants. mdpi.com
While genotyping offers a direct assessment of genetic potential, it faces challenges due to the impracticality of testing for every known variation, which can lead to rare variants being missed or misassigned. cpicpgx.org Nevertheless, CYP2D6 genotyping has been shown to be a valid and, in some cases, superior alternative to traditional phenotyping for predicting metabolizer status in research settings. nih.gov
Phenotyping Approaches: Phenotyping directly measures the CYP2D6 enzyme's activity in an individual, often using probe drugs that are exclusively metabolized by CYP2D6 (e.g., dextromethorphan, which is metabolized to dextrorphan). The ratio of the parent drug to its metabolite in biological samples indicates enzyme activity. nih.gov
In vitro Functional Assays: State-of-the-art approaches include saturation mutagenesis combined with massively parallel functional assays. This allows for the comprehensive determination of the empirical functionality of missense variants by constructing and testing mutagenesis libraries representing all possible amino acid substitutions within the protein. mdpi.com
Biomarkers: Research is exploring novel endogenous biomarkers, such as solanidine (B192412) metabolism, which has shown high accuracy in predicting CYP2D6 poor metabolizers in genotyped psychiatric patients. uio.no
Phenotyping provides a real-time measure of enzyme activity, which can be influenced by non-genetic factors (phenoconversion), offering a complementary perspective to genotyping. mdpi.comnih.gov
Influence of Other Genetic and Epigenetic Factors on Codeine Biotransformation
Other Genetic Factors:
Other Cytochrome P450 Enzymes: CYP3A4 is involved in the N-demethylation of codeine to norcodeine. Variations in the CYP3A4 gene or co-administration of drugs that interact with CYP3A4 can affect the metabolic flux through the codeine pathway. mdpi.compharmgkb.org
UDP-Glucuronosyltransferase (UGT) Enzymes: UGT enzymes are crucial for the inactivation and excretion of codeine and its metabolites. UGT2B4 and UGT2B7 metabolize codeine to codeine-6-glucuronide (B1240514), and UGT2B7 also converts morphine to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). While variations in UGT2B7 have been suggested to influence codeine and morphine metabolism, consistent reproducibility across studies has been a challenge. mdpi.comnih.gov
Drug Transporters:
ABCB1 (P-glycoprotein): Variants in the ABCB1 gene, which encodes for P-glycoprotein (an efflux transporter), may influence the transport of morphine across the blood-brain barrier, potentially affecting its central nervous system concentrations and analgesic effects. pharmgkb.org
SLC22A1: Low activity variants in SLC22A1 have been associated with increased plasma morphine levels and a higher likelihood of side effects in individuals treated with codeine. pharmgkb.org
Opioid Receptors and Other Pain-Related Genes:
COMT (Catechol-O-methyltransferase): Low activity variants in the COMT gene have been linked to increased pain sensitivity and may enhance opioid analgesia. spandidos-publications.com
Epigenetic Factors: Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These mechanisms, including DNA methylation, histone modifications, and nucleosome remodeling, can significantly influence the activity of drug-metabolizing enzymes like CYP2D6. mdpi.compowerpak.com
Pharmacoepigenetics: This emerging field explores how epigenetic changes can alter pharmacogenetics, leading to inter-individual variations in drug response by affecting the gene expression of drug-metabolizing enzymes and transporters. powerpak.com
DNA Methylation: CYP enzymes, including CYP2D6, contain critical CpG islands within their promoter regions. DNA methylation at these sites can lead to the downregulation of CYP enzyme mRNA expression, thereby reducing enzyme activity. powerpak.com
Environmental and Lifestyle Influences: Non-genetic factors such as diet can influence epigenetic modifications by altering the availability of methyl donors or affecting the activity of enzymes involved in DNA methylation. powerpak.com
Histone Modifications and Nucleosome Remodeling: Alterations in enzymes responsible for histone acetylation, methylation, and deacetylation, as well as nucleosomal remodeling factors, can impact CYP450 enzyme activity, leading to altered drug metabolism. powerpak.com
The interplay of these genetic and epigenetic factors contributes to the complex variability observed in codeine biotransformation and subsequent pharmacological response, underscoring the importance of a holistic approach in understanding individual drug responses.
Chemical Synthesis and Biosynthesis Research of Mersyndol Components
Synthetic Pathways for Paracetamol Derivatives
Paracetamol, also known as acetaminophen (B1664979) (N-acetyl-p-aminophenol), is a widely used analgesic and antipyretic. Its industrial synthesis primarily follows two main routes: the classical method and the Celanese synthesis. wikipedia.orgjetir.orgresearchgate.netgoogle.comuoanbar.edu.iq
The classical method for paracetamol production typically involves the acetylation of 4-aminophenol (B1666318) with acetic anhydride (B1165640) as the final step. The preparation of 4-aminophenol can be achieved through different routes. One common approach is the nitration of phenol (B47542) with nitric acid to yield 4-nitrophenol (B140041), which is subsequently reduced to 4-aminophenol via hydrogenation over Raney nickel. wikipedia.orgjetir.orgresearchgate.net Alternatively, 4-aminophenol can be obtained directly by the electrolytic reduction of nitrobenzene. wikipedia.orgjetir.org A selective reduction of 4-nitrophenol using Tin(II) Chloride in absolute ethanol (B145695) or ethyl acetate (B1210297) has also been reported, achieving a 91% yield of 4-aminophenol. wikipedia.org
The Celanese synthesis represents an alternative industrial pathway. This method commences with the direct acylation of phenol using acetic anhydride in the presence of hydrogen fluoride (B91410) to form a ketone. This ketone is then converted into a ketoxime using hydroxylamine, followed by an acid-catalyzed Beckmann rearrangement of the ketoxime to yield the desired para-acetylaminophenol (paracetamol) product. wikipedia.orgjetir.org
| Synthesis Method | Starting Material(s) | Key Intermediate(s) | Final Step |
| Classical Method (Route 1) | Phenol, Nitric Acid | 4-Nitrophenol, 4-Aminophenol | Acetylation of 4-aminophenol with acetic anhydride wikipedia.orgjetir.org |
| Classical Method (Route 2) | Nitrobenzene | 4-Aminophenol | Acetylation of 4-aminophenol with acetic anhydride wikipedia.orgjetir.org |
| Celanese Synthesis | Phenol, Acetic Anhydride | Ketone, Ketoxime | Acid-catalyzed Beckmann rearrangement wikipedia.orgjetir.org |
Synthesis of Doxylamine (B195884) Succinate (B1194679) and Related Antihistamine Analogues
Doxylamine succinate, an antihistamine with sedative properties, is another key component of Mersyndol. nps.org.auwikipedia.orgnih.gov The synthesis of doxylamine succinate typically begins with 2-acetylpyridine (B122185) as a starting material. google.comscispace.comgoogle.com
The general synthetic route involves several steps:
Grignard Reaction : 2-acetylpyridine reacts with a Grignard reagent, commonly prepared from bromobenzene (B47551) and magnesium google.comscispace.com or iodobenzene (B50100) and magnesium google.com, to yield 2-pyridyl phenyl methyl methanol (B129727) (also referred to as 2-pyridylphenylmethylcarbinol). google.comscispace.comgoogle.comiarc.frnus.edu.sg
Alkylation : The 2-pyridyl phenyl methyl methanol then sequentially reacts with a strong base, such as sodium amide google.comscispace.comgoogle.comiarc.frnus.edu.sg, or other bases like sodium hydride or sodium tert-butoxide nus.edu.sg, and 2-dimethylamino chloroethane (B1197429) (or 2-dimethylaminoethyl chloride) to form doxylamine. google.comscispace.comgoogle.comiarc.frnus.edu.sg This step often involves heating and can be carried out in organic solvents like toluene (B28343) or xylene. iarc.frnus.edu.sg
Salt Formation : Finally, doxylamine undergoes a salt-forming reaction with succinic acid to produce doxylamine succinate. This reaction is typically performed by heating and stirring doxylamine and succinic acid in an organic solvent, followed by cooling and crystallization for purification. google.comscispace.comgoogle.comiarc.frnus.edu.sg
This synthetic route is designed to be directional, minimizing side products, and is considered applicable for industrial mass production due to its high reaction efficiency and lower cost. google.comscispace.comgoogle.com
| Step | Reactant(s) | Reagent(s) | Product(s) |
| 1 | 2-Acetylpyridine, Bromobenzene/Iodobenzene | Magnesium (Grignard reagent formation) | 2-Pyridyl Phenyl Methyl Methanol google.comscispace.comgoogle.com |
| 2 | 2-Pyridyl Phenyl Methyl Methanol | Sodium amide (or other strong base), 2-Dimethylamino chloroethane | Doxylamine google.comscispace.comgoogle.com |
| 3 | Doxylamine | Succinic Acid | Doxylamine Succinate google.comscispace.comgoogle.com |
Cutting Edge Analytical Chemistry Methodologies for Mersyndol Research
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental to the separation and quantification of the active ingredients of Mersyndol and their metabolites. These techniques offer superior resolving power, allowing for the separation of structurally similar compounds from complex biological matrices.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Profiling
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone for bioanalytical studies due to its exceptional sensitivity and specificity. This technique allows for the detection and quantification of compounds at trace levels, making it ideal for metabolite profiling where concentrations can be exceedingly low.
Paracetamol Analysis : UPLC-MS/MS methods have been successfully developed for the quantification of paracetamol and its primary metabolites, including paracetamol-glucuronide, paracetamol-sulfate, paracetamol-mercapturate, and paracetamol-cysteine. researchgate.net These methods are crucial for studying the metabolic pathways of paracetamol and investigating the formation of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is linked to hepatotoxicity. researchgate.netnih.gov The sensitivity of LC-MS/MS allows for detailed pharmacokinetic studies using minimal sample volumes, such as from dried blood microsamples. researchgate.net
Codeine Analysis : For codeine, UPLC-MS/MS is instrumental in profiling its complex metabolism. Codeine is metabolized into several active and inactive compounds, including morphine, hydrocodone, norcodeine, codeine-6-glucuronide (B1240514), and morphine-3-glucuronide (B1234276). mdpi.comnih.govmdpi.com LC-MS/MS assays can simultaneously quantify codeine and its key metabolites in various matrices like urine, oral fluid, and plasma. springernature.comnih.gov The high sensitivity of these methods, with limits of quantification (LOQ) often in the low ng/mL or even pg/µL range, enables precise pharmacokinetic monitoring. oup.com
Doxylamine (B195884) Analysis : Sensitive and specific LC-MS/MS methods are available for the quantitative determination of doxylamine in human plasma. nih.gov Ultrahigh-resolution time-of-flight mass spectrometry (TOF-MS) combined with UHPLC has been used to rapidly identify doxylamine metabolites, such as N-desmethyldoxylamine and N,N-didesmethyldoxylamine, in human urine with minimal sample preparation. chromatographyonline.comshimadzu-webapp.eu Glucuronide conjugates of doxylamine have also been identified using thermospray/mass spectrometry techniques. nih.gov
Table 1: UPLC-MS/MS Parameters for this compound Component Analysis
| Analyte/Metabolite | Matrix | Sample Preparation | Chromatographic Column | Key Findings & Sensitivity |
| Doxylamine | Human Plasma | Protein Precipitation | Not Specified | LOQ: 0.500 ng/mL; Linear range: 0.500-200 ng/mL. nih.gov |
| Codeine, Morphine, Hydrocodone, Norhydrocodone | Oral Fluid | Not Specified | Not Specified | Concentration ranges detected: Codeine (1.0 to >2000 ng/mL), Hydrocodone (1.0-740.0 ng/mL), Morphine (1.0-20.2 ng/mL). nih.gov |
| Paracetamol & Metabolites | Plasma, Whole Blood | Protein Precipitation | Not Specified | Quantified APAP, APAP-glucuronide, APAP-sulfate, APAP-mercapturate, and APAP-cysteine. researchgate.net |
| Codeine & Glucuronide Metabolites | Urine | Dilute-and-shoot | Reversed-phase | LOQ: 2.5-1000 ng/mL for codeine; 2.5-600 ng/mL for codeine-6-glucuronide. mdpi.com |
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Volatile Metabolite Characterization
Gas chromatography-mass spectrometry is a "gold standard" technique for the confirmation of many drug compounds, particularly when coupled with high-resolution mass spectrometry for enhanced mass accuracy. nih.gov For non-volatile compounds like the components of this compound and their metabolites, chemical derivatization is employed to create volatile derivatives suitable for GC analysis. nih.govnyc.gov
Paracetamol Analysis : GC-MS is a highly selective and reliable method for identifying paracetamol in postmortem biological material. nih.gov The technique can effectively separate paracetamol from other psychoactive substances that may be present. nih.govjournal-jps.com
Codeine Analysis : Numerous GC-MS methods have been developed for the simultaneous determination of codeine and its metabolites, such as morphine, hydrocodone, and 6-acetylmorphine, in urine. nih.govnih.govsemanticscholar.org The process typically involves enzymatic hydrolysis to free conjugated metabolites, followed by extraction and derivatization (e.g., silylation or acylation) to increase volatility and improve chromatographic properties. nyc.govnih.gov Selected ion monitoring (SIM) mode is often used to achieve high sensitivity and specificity, with lower limits of quantification typically reaching 25 ng/mL. nih.gov
Doxylamine Analysis : While less common than LC-MS, GC-based methods have been developed for the trace analysis of doxylamine. These methods also rely on derivatization to facilitate analysis of the parent drug and its metabolites.
Table 2: GC-MS Methodological Parameters for Opiate Analysis
| Analyte(s) | Matrix | Derivatization | Key Findings & Sensitivity |
| Codeine, Morphine | Human Urine | Propionic anhydride (B1165640) and pyridine | LLOQ: 25 ng/mL for both analytes; Linear range: 25–2000 ng/mL. nih.gov |
| Codeine, Morphine, Hydrocodone, and other opiates | Urine | Methoxyamine and propionic anhydride | LOQ: 25 ng/mL; Linear to 5000 ng/mL for codeine/morphine. nih.gov |
Chiral Chromatography for Stereoisomeric Analysis of Metabolites
Chirality is a critical aspect of drug action, as enantiomers of a chiral drug can exhibit significant differences in pharmacology and toxicology. wvu.edunih.gov Chiral chromatography is essential for separating these stereoisomers to study their individual effects.
Paracetamol Analysis : Paracetamol itself is an achiral molecule. However, its metabolites, particularly those formed through conjugation pathways, can be chiral. mdpi.com The stereochemistry of these metabolites may influence their biological activity and clearance, making chiral separation a potentially important area of research.
Codeine Analysis : The stereochemistry of codeine is highly complex, as the molecule contains five chiral centers, leading to a large number of possible stereoisomers. mdpi.com Its analgesic activity is primarily attributed to its metabolites. mdpi.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are commonly used in HPLC to achieve the separation of enantiomers of structurally related opioids. mdpi.com
Doxylamine Analysis : Doxylamine is a chiral compound, and its enantiomers have been shown to possess different receptor binding affinities. researchgate.netjopcr.com A selective chiral ultra-fast liquid chromatography (UFLC) method has been developed to separate and quantify the (d)- and (l)-enantiomers of doxylamine in rat plasma. researchgate.net This separation was achieved on a cellulose-based chiral column, demonstrating the feasibility of stereospecific pharmacokinetic studies. researchgate.netresearchgate.net
Table 3: Chiral Chromatography for Doxylamine Enantiomers
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings |
| (d)- and (l)-doxylamine | UFLC-DAD | Cellulose Tris (4-chloro,3-methylphenylcarbamate) | 20 mM ammonium (B1175870) bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine | Successful baseline separation of enantiomers in plasma; Linear range: 100–1400 ng/mL. researchgate.net |
Advanced Electrophoretic Techniques
Capillary electrophoresis (CE) offers an alternative and often complementary approach to liquid chromatography. It provides high separation efficiency, rapid analysis times, and low consumption of samples and reagents, making it an attractive, eco-friendly technique. mdpi.comjaper.in
Capillary Electrophoresis (CE) for Component and Metabolite Separation
Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-size ratio as they migrate in an electric field. nih.gov
Paracetamol and Codeine Analysis : CZE has been effectively used for the simultaneous determination of paracetamol and codeine in pharmaceutical products. researchgate.net Optimized methods can achieve separation in under three minutes. A fast CE method using a β-alanine buffer (pH 9.6) reported limits of detection of 1.6 µmol/L for paracetamol and 15 µmol/L for codeine. researchgate.net CZE is also capable of separating paracetamol from common cold medicine ingredients and its own synthesis impurities. nih.gov
Doxylamine Analysis : A CZE method was optimized using a factorial design for the simultaneous separation of seven antihistamines, including doxylamine, in pharmaceutical, urine, and serum samples. nih.gov The optimized conditions, using a phosphate (B84403) buffer at pH 2.0, resulted in an analysis time of less than nine minutes and limits of detection between 4-14 ng/mL. nih.gov
Table 4: Capillary Zone Electrophoresis (CZE) for this compound Components
| Analyte(s) | Method | Background Electrolyte (BGE) | Key Findings & Sensitivity |
| Paracetamol, Codeine | CZE | 20 mmol L−1 β-alanine (pH 9.6) | Analysis time ≤2 min; LODs: 1.6 μmol/L (Paracetamol), 15 μmol/L (Codeine). researchgate.net |
| Doxylamine | CZE | Phosphate buffer (pH 2.0) | Analysis time <9 min; LODs: 4-14 ng/mL. nih.gov |
Micellar Electrokinetic Chromatography (MEKC) for Enhanced Resolution
Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral molecules. wikipedia.org The addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), above its critical micelle concentration creates a pseudo-stationary micellar phase. Analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the interior of the micelles. wikipedia.orgnih.gov
Paracetamol Analysis : MEKC has been successfully applied to the separation of ingredients in cold medicine, including the neutral compound paracetamol. nih.gov An optimized method utilized a buffer containing 50 mM SDS and 5% methanol (B129727) to achieve baseline separation. nih.gov
Codeine Analysis : The applicability of MEKC extends to opioid analysis. A method was developed for the determination of morphine and codeine in the urine of cancer patients. nih.gov The use of an SDS-containing borate (B1201080) buffer allowed for the complete separation of these compounds in under 15 minutes, demonstrating the technique's utility for analyzing key this compound components in biological fluids. nih.gov
Doxylamine Analysis : Due to its hydrophobicity, doxylamine is an excellent candidate for MEKC analysis. The technique can effectively separate structurally related impurities from the main active drug. nih.gov By partitioning into the micellar phase, doxylamine's migration time can be selectively altered relative to more hydrophilic or charged metabolites, thereby enhancing resolution.
Spectroscopic Characterization Techniques in Mechanistic Studies
The elucidation of the metabolic pathways and solid-state interactions of the components within the complex pharmaceutical formulation of this compound necessitates the application of sophisticated analytical methodologies. Spectroscopic techniques, in particular, offer unparalleled insights into molecular structure and intermolecular forces. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of novel metabolites and interaction products in solution, while Infrared (IR) and Raman spectroscopy are indispensable for characterizing the solid-state interactions between the constituent active pharmaceutical ingredients (APIs).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Metabolites and Interaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including drug metabolites and potential interaction products. While comprehensive NMR studies on the metabolic products arising from the co-administration of all three active components of this compound (paracetamol, codeine phosphate, and doxylamine succinate) are not extensively documented in the current scientific literature, the principles of NMR can be applied to hypothesize and identify such novel structures. High-resolution NMR studies have been successfully employed to investigate the metabolism of individual components, providing a foundational understanding of the biotransformations they undergo.
For instance, the metabolism of paracetamol has been monitored using high-resolution ¹H NMR spectroscopy, allowing for the identification and quantification of its major metabolites in urine, such as the glucuronide and sulfate conjugates nih.gov. The formation of any novel metabolite arising from the interaction of paracetamol with codeine or doxylamine would be expected to exhibit a unique NMR spectrum, characterized by distinct chemical shifts and coupling constants for the protons and carbons in the modified structure.
The structural elucidation of a hypothetical novel metabolite or interaction product would involve a suite of NMR experiments, including:
¹H NMR: To determine the number and environment of protons.
¹³C NMR: To identify the carbon skeleton of the molecule.
2D NMR techniques (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and build up the complete molecular structure.
The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei. Therefore, any alteration in the structure of the parent drug molecules due to metabolism or interaction would result in predictable changes in the NMR spectrum, enabling the precise characterization of the new chemical entity.
| Compound | Functional Group Protons | Expected Chemical Shift Range (ppm) | Potential Shifts Upon Interaction |
|---|---|---|---|
| Paracetamol | Aromatic (ring) | 6.8 - 7.5 | Downfield or upfield shift depending on the nature of the intermolecular interaction. |
| -NH (amide) | ~9.5 | Significant shift and/or broadening upon hydrogen bond formation. | |
| -OH (phenol) | ~9.3 | Disappearance or significant shift if involved in conjugation or hydrogen bonding. | |
| Codeine | Aromatic (ring) | 6.6 - 6.7 | Shifts indicating changes in the electronic environment of the aromatic ring. |
| N-CH₃ | ~2.4 | Potential shift if the nitrogen is involved in an interaction. | |
| -OCH₃ | ~3.8 | Generally stable, but minor shifts are possible. | |
| Doxylamine | Aromatic (phenyl and pyridyl) | 7.1 - 8.5 | Shifts reflecting changes in the aromatic systems due to intermolecular forces. |
| -N(CH₃)₂ | ~2.2 | Shift upon protonation or interaction at the tertiary amine. |
Infrared (IR) and Raman Spectroscopy for Solid-State Characterization of Component Interactions
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. In the solid state, these vibrational frequencies are sensitive to the intermolecular forces, such as hydrogen bonds, that govern the crystal lattice structure. Therefore, these techniques are ideally suited for characterizing the interactions between the components of this compound in its solid dosage form. The formation of co-crystals or other molecular complexes between paracetamol, codeine phosphate, and doxylamine succinate (B1194679) would manifest as distinct changes in their vibrational spectra compared to the spectra of the individual components.
The key vibrational modes that are particularly informative for studying these interactions include:
O-H and N-H stretching vibrations: These are highly sensitive to hydrogen bonding. A shift to lower frequencies (redshift) and broadening of the absorption bands are indicative of hydrogen bond formation banglajol.info.
C=O stretching vibrations: The carbonyl group of paracetamol is a strong hydrogen bond acceptor. Its stretching frequency is expected to shift upon interaction with hydrogen bond donors like the hydroxyl group of codeine or the acidic proton of succinic acid from doxylamine succinate nih.govrsc.org.
Phosphate group vibrations: The phosphate anion in codeine phosphate can act as a hydrogen bond acceptor, and changes in its vibrational modes can indicate its involvement in intermolecular interactions.
| Compound | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Shift Upon Hydrogen Bonding |
|---|---|---|---|
| Paracetamol | O-H stretch (phenolic) | ~3325 | Redshift (to lower frequency) and broadening. banglajol.info |
| N-H stretch (amide) | ~3160 | Redshift and broadening. banglajol.info | |
| C=O stretch (amide I) | ~1650 | Redshift. rsc.orgrsc.org | |
| Codeine | O-H stretch (alcoholic) | ~3400 | Redshift and broadening if it acts as a hydrogen bond donor. |
| C-O-C stretch (ether) | 1275 - 1300 | Minor shifts. | |
| Doxylamine Succinate | C=O stretch (carboxylic acid) | ~1700 | Shift depending on the nature of the salt bridge and hydrogen bonding. |
| C-N stretch (tertiary amine) | 1250 - 1020 | Shifts upon protonation or interaction. |
Theoretical Molecular Interactions and Computational Pharmacology
In Silico Modeling of Ligand-Receptor Binding for Components and Metabolites
In silico modeling, particularly molecular docking, is extensively used to predict the binding modes and affinities of ligands to their target receptors or enzymes.
Paracetamol (Acetaminophen): Despite its widespread use, the complete mechanism of action for paracetamol remains incompletely understood. Computational studies have investigated its interactions with various targets, including cytochrome P450 (CYP) enzymes, fatty acid amide hydrolase (FAAH), and transient receptor potential (TRP) channels. Molecular docking analyses have explored the binding of paracetamol and its key metabolites, N-(4-hydroxyphenyl)-arachidonamide (AM404) and N-acetyl-p-benzoquinone imine (NAPQI), to targets such as CYP2E1, FAAH, TRPA1, cannabinoid receptor 1 (CB1), and transient receptor potential cation channel subfamily V member 1 (TRPV1). For instance, docking analysis indicated a favorable binding affinity of -6.6 kcal/mol between paracetamol and CYP2E1, suggesting a robust interaction researchgate.netnih.govnih.gov.
Codeine: As an opioid analgesic, codeine's primary mechanism involves binding to opioid receptors, particularly the μ-opioid receptor, albeit with a weaker affinity than its active metabolite, morphine mims.com. In silico models are utilized to predict the binding poses and interactions of codeine and morphine with these receptors, contributing to the understanding of their analgesic effects.
Doxylamine (B195884): Doxylamine, a first-generation antihistamine, exerts its effects by competitively blocking histamine (B1213489) at H1-receptor sites mims.comdroracle.ai. Molecular docking simulations have been employed to study the interaction modes of doxylamine with the histamine H1 receptor binding pocket. These studies aim to understand the structural determinants that govern the antagonism potency and to aid in the rational design of novel H1 receptor antagonists researchgate.netmdpi.com.
Molecular Dynamics Simulations of Protein-Ligand Complexes (e.g., CYP enzymes, opioid receptors, histamine receptors)
Molecular Dynamics (MD) simulations provide dynamic insights into the behavior of protein-ligand complexes, revealing conformational changes and interaction stability over time.
Paracetamol and CYP Enzymes: Paracetamol is extensively metabolized by various CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, with CYP2E1 and CYP3A4 considered major contributors researchgate.netnih.govnih.govmdpi.com. MD simulations have been performed to investigate the dynamic interactions between paracetamol and its metabolites (AM404 and NAPQI) with relevant targets like CB1, TRPV1, and CYP2E1 researchgate.netnih.govnih.gov. These simulations help in understanding how these compounds interact with the active sites of metabolizing enzymes and pharmacological targets, providing insights into their structural and functional roles researchgate.netnih.gov.
Codeine and Opioid Receptors: Codeine's conversion to morphine by CYP2D6 is critical for its analgesic action, with morphine being the primary active metabolite that binds to μ-opioid receptors mims.comwikipedia.orghres.casanofi.com. MD simulations are instrumental in exploring the binding dynamics of opioids, including morphine, with μ-opioid receptors. These simulations can reveal the conformational changes induced upon ligand binding and the stability of the protein-ligand complex, which are crucial for understanding receptor activation and signal transduction.
Doxylamine and Histamine Receptors: MD simulations complement docking studies by providing a time-resolved view of doxylamine's interaction with the histamine H1 receptor. Such simulations offer insights into the structural changes within the receptor upon antagonist binding, the stability of the binding complex, and potential entry pathways of the ligand into the binding site researchgate.netmdpi.commdpi.com. This dynamic perspective is vital for understanding the sustained antihistaminic and sedative effects of doxylamine.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Pharmacology
QSAR analysis establishes mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of pharmacological properties for new or untested molecules.
Paracetamol: QSAR models can be developed for paracetamol to predict its analgesic or antipyretic activity, as well as its interactions with metabolic enzymes. While specific QSAR models for paracetamol's direct pharmacological activity were not detailed in the search results, QSAR approaches are broadly applied to understand the inhibition potency of compounds against CYP enzymes, such as CYP2E1, which metabolizes paracetamol researchgate.net. These models identify key structural features influencing enzyme inhibition.
Codeine: QSAR studies for opioids and their derivatives can predict binding affinities to opioid receptors and analgesic potencies. These analyses correlate molecular descriptors (e.g., electronic, steric, hydrophobic properties) with observed biological activities, guiding the design of compounds with improved efficacy or reduced side effects.
Doxylamine: Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to histamine H1 receptor antagonists, including compounds structurally related to doxylamine. These models correlate structural features with H1 receptor antagonism potency, providing contour maps that highlight regions favorable or unfavorable for activity. Such insights are invaluable for the rational design of novel H1-antihistamines with desired pharmacological profiles mdpi.com.
Computational Approaches to Predicting Drug-Drug Interactions (e.g., Molecular Fingerprint Similarity, Enzyme Kinetic Modeling)
Computational methods are increasingly used to predict potential drug-drug interactions (DDIs), which can significantly impact drug efficacy and safety.
Enzyme Kinetic Modeling: The metabolism of Mersyndol's components by cytochrome P450 enzymes makes them susceptible to DDIs.
Paracetamol is metabolized by multiple CYP enzymes, including CYP1A2, CYP2A6, CYP2E1, CYP2C9, CYP2D6, and CYP3A4 researchgate.netnih.govnih.govmdpi.com. Computational predictions, such as those from ADMET Predictor® software, can estimate the probability of paracetamol acting as a substrate or inhibitor for specific CYP isoenzymes, highlighting its potential for interactions mdpi.com.
Codeine is notably metabolized to morphine by CYP2D6 and to norcodeine by CYP3A4 wikipedia.orghres.casanofi.com. Genetic polymorphism in CYP2D6 can lead to varying metabolizer phenotypes (e.g., ultra-rapid, extensive, poor metabolizers), which can affect codeine's efficacy and toxicity. Computational models can simulate these metabolic pathways and predict the impact of co-administered drugs that inhibit or induce these CYP enzymes, thereby altering the formation of active metabolites or increasing parent drug levels hres.casanofi.com.
Doxylamine is metabolized hepatically via N-dealkylation mims.com. While specific CYP interactions for doxylamine were not detailed in the search results, its classification as a first-generation antihistamine with sedative properties suggests potential additive central nervous system (CNS) depressant effects when co-administered with other CNS depressants, including opioid analgesics like codeine mims.com. Computational models can assess the likelihood of such pharmacodynamic interactions based on shared pharmacological targets or pathways.
Molecular Fingerprint Similarity: This approach compares the chemical structures of drugs using molecular fingerprints to identify structural similarities that might suggest similar biological activities or metabolic pathways, thereby predicting potential DDIs. For a multi-component drug like this compound, comparing the fingerprints of its active ingredients with known DDI culprits can flag potential interaction risks.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological and biochemical parameters with drug-specific properties to simulate drug absorption, distribution, metabolism, and excretion (ADME) in the body. These models are powerful tools for predicting how changes in enzyme activity (e.g., due to co-administered drugs or genetic polymorphisms) can affect drug exposure and, consequently, the likelihood of DDIs. For instance, PBPK models could be used to predict the impact of CYP2D6 inhibitors on codeine-to-morphine conversion or the effect of CYP2E1 inducers on paracetamol metabolism.
Historical Perspectives on Opioid Analgesic Research and the Development of Combination Therapies
Evolution of Scientific Understanding of Codeine's Prodrug Nature
Codeine, a naturally occurring opiate found in the opium poppy (Papaver somniferum), was initially recognized for its analgesic properties wikipedia.orgnih.gov. However, the full scientific understanding of its mechanism of action evolved significantly with the discovery of its prodrug nature. Codeine itself possesses a relatively weak affinity for the µ-opioid receptor, which is primarily responsible for opioid-mediated analgesia drugbank.comaap.org. Its analgesic effects are largely attributed to its metabolic conversion to morphine drugbank.commims.comtga.gov.au.
This crucial metabolic pathway involves the cytochrome P450 enzyme CYP2D6, which O-demethylates codeine to morphine wikipedia.orgdrugbank.comtga.gov.aunih.govpharmgkb.org. While only a small percentage (approximately 5-15%) of an administered codeine dose is converted to morphine, this active metabolite is significantly more potent, exhibiting a 200-fold greater affinity for the µ-opioid receptor compared to codeine itself drugbank.comnih.govpharmgkb.org. The understanding of CYP2D6's role highlighted significant inter-individual variability in codeine's efficacy. Individuals classified as "poor metabolizers" due to inactive copies of the CYP2D6 gene may experience reduced or no analgesic effect from codeine due to insufficient morphine formation nih.govnih.govpharmgkb.org. Conversely, "ultrarapid metabolizers" with multiple functional CYP2D6 alleles may convert codeine to morphine too efficiently, leading to higher morphine levels wikipedia.orgnih.govpharmgkb.org. This genetic variability profoundly influenced the understanding of codeine's clinical utility and contributed to a more nuanced approach to its application in pain management.
The historical timeline of this understanding can be summarized as follows:
| Year/Period | Key Discovery/Understanding | Impact on Codeine Research |
| 1832 | Codeine discovered by Pierre Jean Robiquet wikipedia.org | Initial identification as an opiate. |
| Mid-20th Century | Recognition of codeine as a prodrug aap.org | Shift from direct action to metabolic activation. |
| 1970s onwards | Identification of CYP2D6 as the primary enzyme for codeine-to-morphine conversion drugbank.comnih.govpharmgkb.org | Elucidation of the metabolic pathway and basis for variable response. |
| Early 21st Century | Detailed understanding of genetic polymorphisms of CYP2D6 and their impact on codeine metabolism aap.orgnih.govpharmgkb.org | Paved the way for pharmacogenomic considerations in opioid therapy. |
Paradigms of Combining Analgesic and Adjunctive Agents in Pharmaceutical Research
The development of combination analgesics like Mersyndol stems from several key paradigms in pharmaceutical research aimed at optimizing pain relief. One primary rationale is to achieve synergistic or additive analgesic effects by combining agents with different mechanisms of action painphysicianjournal.comnih.gov. For instance, paracetamol, a non-opioid analgesic and antipyretic, works through mechanisms distinct from opioids, potentially involving prostaglandin (B15479496) synthesis inhibition in the central nervous system wikipedia.orgmims.com. Combining codeine with paracetamol allows for targeting multiple pain pathways, potentially leading to enhanced analgesia with lower doses of each component, thereby minimizing individual drug-related side effects anesth-pain-med.orgwikipedia.org.
The motivations for developing such multi-component analgesics include:
Analgesic Synergy: Combining drugs with different mechanisms to achieve greater pain relief than either drug alone at equivalent doses painphysicianjournal.comnih.gov.
Broadening Pain Spectrum: Addressing different types or components of pain (e.g., nociceptive and neuropathic components) nih.gov.
Minimizing Adverse Effects: Using lower doses of individual potent agents (like opioids) by combining them with other analgesics or adjunctive agents, potentially reducing dose-dependent side effects anesth-pain-med.orgpainphysicianjournal.com.
Addressing Concomitant Symptoms: Incorporating agents like antihistamines to manage associated symptoms such as insomnia or anxiety, which can exacerbate pain perception wikipedia.orgcambridge.org.
Regulatory Science and its Influence on Research Directions for Multi-Component Analgesics
Regulatory science has played a pivotal role in shaping the research and development landscape for multi-component analgesics. The evolution of drug regulation, particularly in the United States with the establishment of the Food and Drug Administration (FDA) and in Europe with the European Medicines Agency (EMA), has imposed increasingly stringent requirements for drug approval fda.govdovepress.comcirsci.org.
Early regulatory frameworks, such as the 1906 Pure Food and Drugs Act in the U.S., primarily focused on accurate labeling and standards of identity and quality fda.gov. However, significant changes, notably the 1962 Drug Amendments, mandated proof of efficacy based on substantial evidence derived from adequate and well-controlled clinical studies fda.govfederalregister.gov. This shift had a profound impact on combination drugs. Regulatory bodies began to scrutinize fixed-combination products more closely, requiring demonstration that each active ingredient contributed to the claimed effect of the combination, enhanced the safety or effectiveness of another active ingredient, or minimized the potential for abuse federalregister.govresearchgate.net.
The influence of regulatory science on research directions for multi-component analgesics can be summarized as:
Mandate for Efficacy: Requirement for robust clinical evidence demonstrating the effectiveness of each component within the combination fda.govfederalregister.gov.
Rational Combination Principle: Each ingredient must contribute to the combination's effect, enhance safety/efficacy, or mitigate adverse effects federalregister.gov.
Pharmacogenetic Considerations: Increased awareness and, in some cases, regulatory warnings regarding genetic variability in drug metabolism (e.g., CYP2D6 and codeine) have influenced prescribing guidelines and research into personalized medicine approaches aap.orgnih.govregulations.gov.
Post-Market Surveillance: Ongoing monitoring and re-evaluation of combination products based on real-world data and emerging scientific understanding regulations.gov.
These regulatory pressures have driven pharmaceutical companies to conduct more comprehensive research on the pharmacokinetic and pharmacodynamic interactions of combined agents, ensuring that multi-component analgesics like this compound are not only effective but also developed and marketed under a framework of scientific rigor and patient safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
